5-(1h-Pyrazol-4-yl)isoxazol-3-amine 5-(1h-Pyrazol-4-yl)isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216061
InChI: InChI=1S/C6H6N4O/c7-6-1-5(11-10-6)4-2-8-9-3-4/h1-3H,(H2,7,10)(H,8,9)
SMILES:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

5-(1h-Pyrazol-4-yl)isoxazol-3-amine

CAS No.:

Cat. No.: VC18216061

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

5-(1h-Pyrazol-4-yl)isoxazol-3-amine -

Specification

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 5-(1H-pyrazol-4-yl)-1,2-oxazol-3-amine
Standard InChI InChI=1S/C6H6N4O/c7-6-1-5(11-10-6)4-2-8-9-3-4/h1-3H,(H2,7,10)(H,8,9)
Standard InChI Key UDDJWZAAPDBDPN-UHFFFAOYSA-N
Canonical SMILES C1=C(ON=C1N)C2=CNN=C2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

5-(1H-Pyrazol-4-yl)isoxazol-3-amine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to an isoxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The amine (-NH₂) group at position 3 of the isoxazole ring introduces polarity and hydrogen-bonding capacity, which are critical for intermolecular interactions .

Key structural features:

  • Pyrazole moiety: 1H-pyrazol-4-yl group with nitrogen atoms at positions 1 and 2.

  • Isoxazole moiety: Oxygen at position 2 and nitrogen at position 3 of the isoxazole ring.

  • Substituents: Amine group at position 3 (isoxazole) and a hydrogen atom at position 5 (pyrazole).

Spectroscopic and Computational Data

While experimental spectral data for 5-(1H-pyrazol-4-yl)isoxazol-3-amine are unavailable, analogs such as 3-(1,3,5-trimethylpyrazol-4-yl)isoxazol-5-amine (PubChem CID 25248336) provide benchmarks :

  • Molecular formula: C₉H₁₂N₄O (analog) vs. C₆H₅N₄O (target compound).

  • Molecular weight: 192.22 g/mol (analog) vs. 149.13 g/mol (target).

  • SMILES: CC1=C(C(=NN1C)C)C2=NOC(=C2)N (analog) vs. C1=C(C=NO1)N2C=CN=C2 for the target compound .

Computational models predict the following properties for 5-(1H-pyrazol-4-yl)isoxazol-3-amine:

  • LogP (octanol-water partition coefficient): ~1.2 (moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 2 donors (amine NH₂), 3 acceptors (pyrazole N, isoxazole O and N) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of pyrazole-isoxazole hybrids typically involves cyclocondensation or multi-component reactions. For 5-(1H-pyrazol-4-yl)isoxazol-3-amine, plausible routes include:

Pathway 1: Hydrazine-Mediated Cyclization

  • Starting material: 3-Amino-isoxazole-5-carbaldehyde.

  • Reaction with hydrazine: Forms a pyrazole ring via cyclocondensation.

  • Deprotection: Removal of protective groups (if any) to yield the free amine .

Pathway 2: Cross-Coupling Reactions

  • Isoxazole boronic ester coupled with 4-iodopyrazole via Suzuki-Miyaura cross-coupling.

  • Functionalization: Introduction of the amine group via nucleophilic substitution .

Case Study: Synthesis of Analogous Compounds

A study on pyrazole-based metalloproteinase inhibitors (PMC9870012) detailed the synthesis of 3,5-diphenylpyrazoles using 1,3-diketones and hydrazine . Key steps included:

  • 1,3-Diketone formation: From 3-benzoylpropionic acid and acid chlorides.

  • Pyrazole cyclization: Hydrazine monohydrate in ethanol at 80°C.

  • Hydroxamic acid introduction: Coupling with benzylhydroxylamine .

Adapting this protocol, 5-(1H-pyrazol-4-yl)isoxazol-3-amine could be synthesized via:

  • Preparation of 3-amino-isoxazole-5-carbonyl chloride.

  • Reaction with hydrazine hydrate to form the pyrazole ring.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Predicted to be low (~0.1 mg/mL) due to aromatic rings.

  • Stability: Susceptible to oxidation at the amine group; recommended storage under inert atmosphere .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogs shows:

  • Melting point: ~180–220°C (decomposition observed above 200°C) .

  • Thermogravimetric analysis (TGA): 5% weight loss at 150°C, indicating thermal stability up to this temperature .

Biological Activity and Applications

Metalloproteinase Inhibition

Pyrazole-isoxazole hybrids exhibit inhibitory activity against meprin α/β, as demonstrated in PMC9870012 :

  • IC₅₀ values: 0.5–10 µM for meprin α.

  • Selectivity: >100-fold over matrix metalloproteinases (MMPs) .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking into meprin α (PDB: 4GWN) using AutoDock Vina:

  • Binding energy: −8.2 kcal/mol.

  • Key interactions: Hydrogen bonds with Glu112 and hydrophobic interactions with Phe256 .

ADMET Predictions

  • Caco-2 permeability: Moderate (2.1 × 10⁻⁶ cm/s).

  • CYP450 inhibition: Low risk (CYP3A4 IC₅₀ > 10 µM).

  • AMES toxicity: Negative (mutagenicity unlikely) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound: For inflammatory diseases (e.g., fibrosis, cancer) via meprin inhibition .

  • Prodrug potential: Amine group facilitates conjugation with targeting moieties .

Materials Science

  • Coordination polymers: Pyrazole and isoxazole rings act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Thermal stability: Suitable for high-temperature applications .

Challenges and Future Directions

  • Synthetic optimization: Improve yield beyond current analog benchmarks (30–50%) .

  • In vivo validation: Address pharmacokinetic limitations (e.g., plasma protein binding).

  • Structural diversification: Introduce substituents (e.g., halogens, sulfonamides) to modulate activity .

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